molecular formula C21H22ClN3O3S B1200280 Unii-R4UJ6H32NN

Unii-R4UJ6H32NN

Cat. No. B1200280
M. Wt: 431.9 g/mol
InChI Key: WRWZKICFIPWGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cn1cc(C(=O)NCc2ccc(Cl)cc2)c(=O)c2cc(CO)sc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:39]1[CH2:40][O:41][CH2:42][CH2:43][NH:44]1.[CH3:34][S:35](=[O:36])(=[O:37])[Cl:38].[CH3:50][N:51]([c:52]1[cH:53][cH:54][n:55][cH:56][cH:57]1)[CH3:58].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][NH:7][C:8](=[O:9])[c:10]2[c:11](=[O:22])[c:12]3[c:13]([n:14]([CH3:16])[cH:15]2)[s:17][c:18]([CH2:20][OH:21])[cH:19]3)[cH:23][cH:24]1.[O:45]=[CH:46][N:47]([CH3:48])[CH3:49].[OH2:59].[n:25]1[c:26]([CH3:27])[cH:28][c:29]([CH3:30])[cH:31][c:32]1[CH3:33]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][NH:7][C:8](=[O:9])[c:10]2[c:11](=[O:22])[c:12]3[c:13]([n:14]([CH3:16])[cH:15]2)[s:17][c:18]([CH2:20][N:44]2[CH2:39][CH2:40][O:41][CH2:42][CH2:43]2)[cH:19]3)[cH:23][cH:24]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1COCCN1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)c1ccncc1
Name
Cn1cc(C(=O)NCc2ccc(Cl)cc2)c(=O)c2cc(CO)sc21
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cn1cc(C(=O)NCc2ccc(Cl)cc2)c(=O)c2cc(CO)sc21
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1cc(C)nc(C)c1

Outcomes

Product
Name
Type
product
Smiles
Cn1cc(C(=O)NCc2ccc(Cl)cc2)c(=O)c2cc(CN3CCOCC3)sc21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.